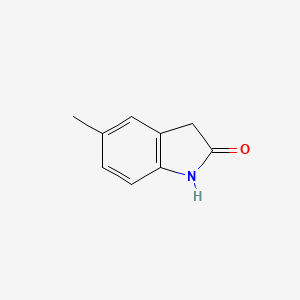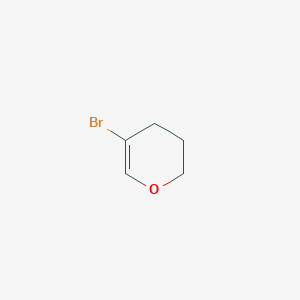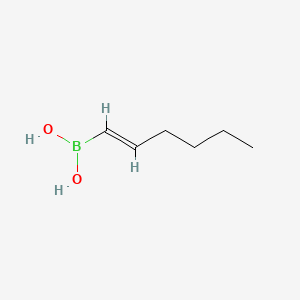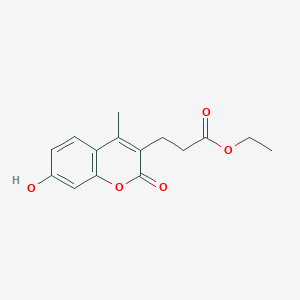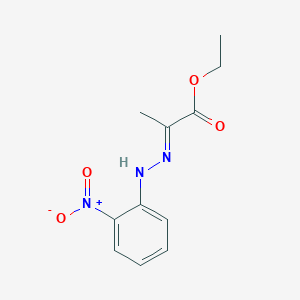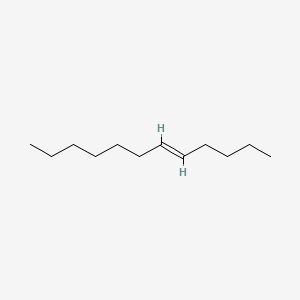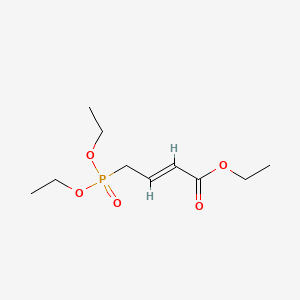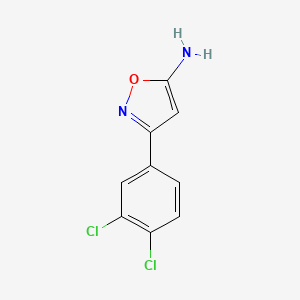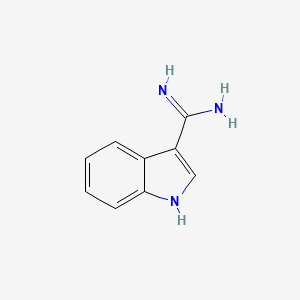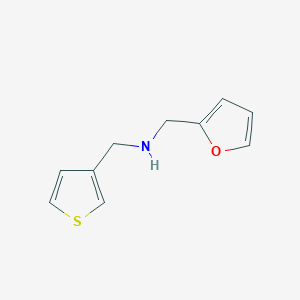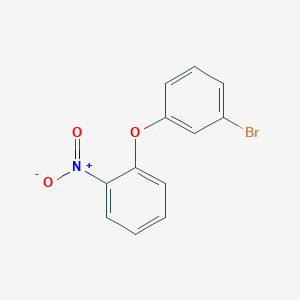
1-(3-Bromophenoxy)-2-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(3-Bromophenoxy)-2-nitrobenzene” is an organic compound that likely contains a bromophenoxy group attached to a nitrobenzene group. This suggests that it might have properties similar to other bromophenoxy and nitrobenzene compounds .
Molecular Structure Analysis
The molecular structure of “1-(3-Bromophenoxy)-2-nitrobenzene” would likely involve a benzene ring substituted with a nitro group and a bromophenoxy group . This structure could potentially be confirmed using techniques such as nuclear magnetic resonance (NMR) spectroscopy or X-ray crystallography.Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(3-Bromophenoxy)-2-nitrobenzene” would likely be similar to those of other bromophenoxy and nitrobenzene compounds. For example, it might be expected to have a relatively high molecular weight and to be fairly dense .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Synthesis Methods : Research on the synthesis of similar compounds, such as 1-(2-Bromoethoxy)-4-nitrobenzene, highlights the importance of nitroaromatic compounds as intermediates in the production of pharmaceuticals and other chemicals. These synthesis methods often involve reactions like the Williamson ether synthesis, indicating potential routes for synthesizing related compounds (Zhai Guang-xin, 2006).
Photophysics and Photochemistry
- Complex Photophysics : Studies on nitrobenzene, the core structure in "1-(3-Bromophenoxy)-2-nitrobenzene," reveal complex photophysics and photochemistry, with insights into decay paths and fluorescence properties. This research could provide a foundation for understanding the light-induced behavior of bromophenoxy nitrobenzene derivatives (A. Giussani & G. Worth, 2017).
Electrochemical Properties
- Electrochemical Degradation : Electrochemical studies on nitrobenzene compounds, including the effects of various catalysts on degradation processes, can inform environmental remediation efforts and elucidate the electrochemical behavior of bromophenoxy derivatives (E. Brillas et al., 2004).
Applications in Material Science
- Polymer Solar Cells : The addition of nitroaromatic compounds to polymer solar cells has been shown to improve device performance by enhancing excitonic dissociation and reducing recombination. This suggests potential applications for "1-(3-Bromophenoxy)-2-nitrobenzene" in the field of photovoltaics (G. Fu et al., 2015).
Advanced Materials
- Hyperbranched Polymers : The self-condensation of related phenolic compounds has been used to synthesize hyperbranched polymers with high molecular weight, pointing to potential uses of "1-(3-Bromophenoxy)-2-nitrobenzene" in creating advanced polymeric materials (K. Uhrich et al., 1992).
Safety And Hazards
Propriétés
IUPAC Name |
1-(3-bromophenoxy)-2-nitrobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrNO3/c13-9-4-3-5-10(8-9)17-12-7-2-1-6-11(12)14(15)16/h1-8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTXUGZBQORRGHB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OC2=CC(=CC=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40428926 |
Source


|
| Record name | 1-(3-bromophenoxy)-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40428926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromophenoxy)-2-nitrobenzene | |
CAS RN |
883106-34-1 |
Source


|
| Record name | 1-(3-Bromophenoxy)-2-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=883106-34-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-bromophenoxy)-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40428926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

